![molecular formula C21H14ClF3N2O3 B4833972 N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4833972.png)
N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide
Overview
Description
N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a chlorophenyl group, and a trifluoromethyl aniline moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl and trifluoromethyl aniline groups, and the final coupling to form the desired compound. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the Trifluoromethyl Aniline Group: This can be done through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide: shares similarities with other compounds containing furan rings, chlorophenyl groups, and trifluoromethyl aniline moieties.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O3/c22-15-8-6-13(7-9-15)11-17(27-20(29)18-5-2-10-30-18)19(28)26-16-4-1-3-14(12-16)21(23,24)25/h1-12H,(H,26,28)(H,27,29)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRYLDCOQMINPF-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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